Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester group at the 3-position and a cyano group at the 2-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester functionality allow the compound to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate: Similar structure but with a piperidine ring.
Ethyl 4-(2-nitrophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a nitro group instead of a cyano group.
Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a cyano group.
Uniqueness
Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
Molecular Formula |
C13H11N3O2 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
ethyl 1-(2-cyanophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)11-7-8-16(15-11)12-6-4-3-5-10(12)9-14/h3-8H,2H2,1H3 |
InChI Key |
IWONECFFRPGYGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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